molecular formula C16H15ClN2O2S B2704645 1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione CAS No. 2097909-88-9

1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione

Cat. No.: B2704645
CAS No.: 2097909-88-9
M. Wt: 334.82
InChI Key: GKSYURMNCZYKPZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .


Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, pH, etc. These properties can give insights into how the compound behaves under different conditions .

Scientific Research Applications

Synthesis Methodologies

Researchers have developed various synthetic pathways to create novel compounds, including benzothiazole derivatives, which are structurally related to the queried compound. For instance, a study by Dhameliya et al. (2017) explores the cyclocondensation reactions of 2-aminothiophenols with 1,2-biselectrophiles, leading to the formation of benzothiazole-2-carboxylates, showcasing a method that could potentially be applied to synthesize compounds similar to the one of interest (Tejas M. Dhameliya et al., 2017).

Biological Evaluations

Some derivatives of benzothiazole have been evaluated for their antimicrobial and anti-inflammatory properties. Kendre et al. (2015) synthesized a new series of benzoxazepine, benzothiazepine, and benzodiazepine derivatives, assessing their potential as antimicrobial and anti-inflammatory agents (B. V. Kendre et al., 2015).

Novel Compound Development

The development of new compounds with potential pharmaceutical applications is a significant area of research. El-Shaieb (2007) discusses the utility of 2-aminothiophenol as a building block for generating novel heterocycles, highlighting the versatility of compounds structurally related to the one queried in synthesizing a range of biologically active molecules (K. M. El-Shaieb, 2007).

Agricultural Applications

In the realm of agriculture, Campos et al. (2015) discuss the use of solid lipid nanoparticles and polymeric nanocapsules for the sustained release of fungicides, an application that could potentially extend to compounds like "1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1,3-dihydro-2λ^6,1,3-benzothiadiazole-2,2-dione" for enhanced plant protection (E. Campos et al., 2015).

Mechanism of Action

For biologically active compounds, the mechanism of action describes how the compound interacts with biological systems. It could involve binding to a specific receptor, inhibiting an enzyme, or interacting with DNA .

Safety and Hazards

This involves studying the toxicity, flammability, environmental impact, and other hazards associated with the compound. It’s important for handling, storage, and disposal of the compound .

Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to improve its properties or reduce its hazards .

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-cyclopropyl-2λ6,1,3-benzothiadiazole 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2S/c17-14-6-2-1-5-12(14)11-18-15-7-3-4-8-16(15)19(13-9-10-13)22(18,20)21/h1-8,13H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSYURMNCZYKPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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